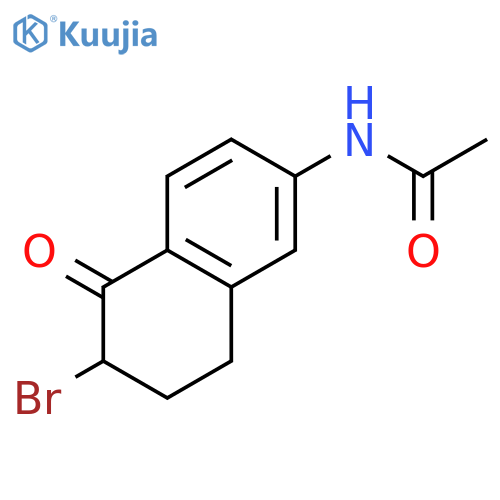Cas no 98709-76-3 (Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)

98709-76-3 structure
商品名:Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-
CAS番号:98709-76-3
MF:C12H12BrNO2
メガワット:282.133182525635
CID:4377188
Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-
-
Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11706662-1.0g |
N-(6-bromo-5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
98709-76-3 | 95% | 1.0g |
$0.0 | 2022-11-30 |
Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
98709-76-3 (Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
